molecular formula C25H14BrNO5 B382847 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 5-bromonicotinate CAS No. 370844-09-0

3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 5-bromonicotinate

Cat. No. B382847
CAS RN: 370844-09-0
M. Wt: 488.3g/mol
InChI Key: BFZHTVPRXCNENQ-UHFFFAOYSA-N
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Description

5-bromo-3-pyridinecarboxylic acid [3-(2-naphthalenyloxy)-4-oxo-1-benzopyran-7-yl] ester is a member of chromones.

Scientific Research Applications

Antimicrobial Agents

  • Synthesized derivatives of chromenes, including compounds similar to "3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 5-bromonicotinate", have shown antimicrobial activities. For instance, novel syntheses of dibenzo[c,f]chromenes and dibenzo[c,h]chromenes exhibited in vitro antimicrobial properties (El-Gaby et al., 2000).

Antioxidant Activity

  • Certain coumarin derivatives, related in structure to the compound , were found to have significant antioxidant activity. These activities were assessed using various methods and compared with known antioxidants like ascorbic acid (Kadhum et al., 2011).

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of related chromen-4-one compounds. These studies involve understanding the chemical properties and potential applications of these compounds in various fields (Halim & Ibrahim, 2017).

Antimicrobial and DNA Cleavage Studies

  • Some studies have focused on the synthesis of metal complexes with Schiff bases derived from chromen-3-carbohydrazide, exhibiting antimicrobial properties and DNA cleavage capabilities (Patil et al., 2011).

properties

CAS RN

370844-09-0

Product Name

3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 5-bromonicotinate

Molecular Formula

C25H14BrNO5

Molecular Weight

488.3g/mol

IUPAC Name

(3-naphthalen-2-yloxy-4-oxochromen-7-yl) 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C25H14BrNO5/c26-18-9-17(12-27-13-18)25(29)32-20-7-8-21-22(11-20)30-14-23(24(21)28)31-19-6-5-15-3-1-2-4-16(15)10-19/h1-14H

InChI Key

BFZHTVPRXCNENQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=COC4=C(C3=O)C=CC(=C4)OC(=O)C5=CC(=CN=C5)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=COC4=C(C3=O)C=CC(=C4)OC(=O)C5=CC(=CN=C5)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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